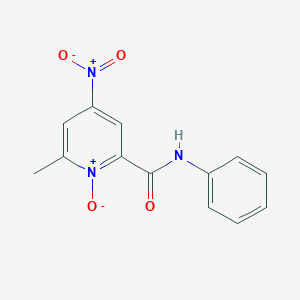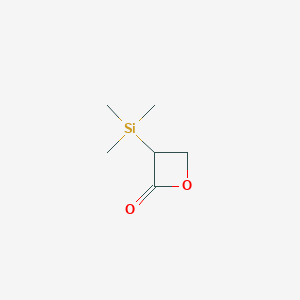
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two formyl groups attached to the naphthalene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- typically involves the formylation of naphthalene derivatives. One common method is the Vilsmeier-Haack reaction, where naphthalene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar formylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: 1,3-Naphthalenedicarboxylic acid.
Reduction: 1,3-Naphthalenedicarbinol.
Substitution: Nitro- or halogen-substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent labeling agent for biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- involves its ability to form covalent bonds with nucleophiles. The formyl groups are highly reactive and can interact with amines, thiols, and other nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as fluorescent labeling and enzyme inhibition studies .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: Another naphthalene derivative with similar formyl groups but different positional isomerism.
2,6-Naphthalenedicarboxylic acid: Contains carboxylic acid groups instead of formyl groups, leading to different reactivity and applications.
Uniqueness
1,3-Naphthalenedicarboxaldehyde, 2-(2,6-diformylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective formylation and subsequent reactions .
Propiedades
Número CAS |
56182-97-9 |
|---|---|
Fórmula molecular |
C20H12O4 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2-(2,6-diformylphenyl)naphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12O4/c21-9-14-5-3-6-15(10-22)19(14)20-16(11-23)8-13-4-1-2-7-17(13)18(20)12-24/h1-12H |
Clave InChI |
XNNYMJDBKBWVAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2C=O)C3=C(C=CC=C3C=O)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



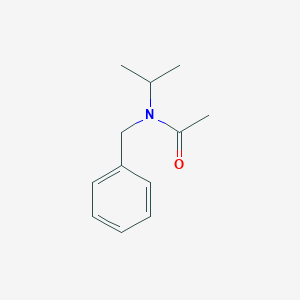

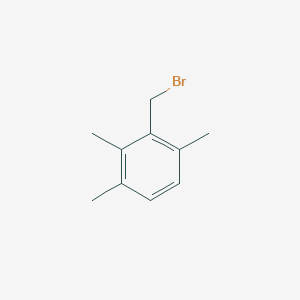
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)

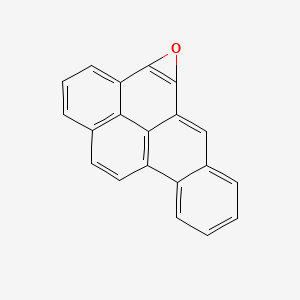
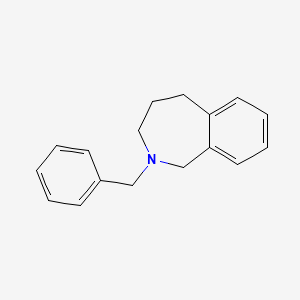
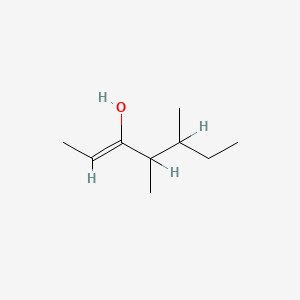
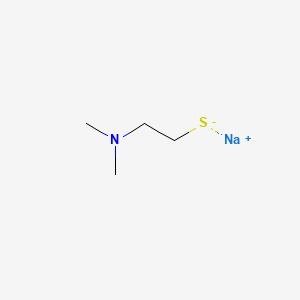

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
